molecular formula C15H27N3O3S B6995242 tert-butyl N-[3-ethoxy-2-[(4-methyl-1,3-thiazol-5-yl)methylamino]propyl]carbamate

tert-butyl N-[3-ethoxy-2-[(4-methyl-1,3-thiazol-5-yl)methylamino]propyl]carbamate

Cat. No.: B6995242
M. Wt: 329.5 g/mol
InChI Key: CTXBKYMXXYSYSG-UHFFFAOYSA-N
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Description

tert-butyl N-[3-ethoxy-2-[(4-methyl-1,3-thiazol-5-yl)methylamino]propyl]carbamate: is a complex organic compound that features a tert-butyl carbamate group, an ethoxy group, and a thiazole ring

Properties

IUPAC Name

tert-butyl N-[3-ethoxy-2-[(4-methyl-1,3-thiazol-5-yl)methylamino]propyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27N3O3S/c1-6-20-9-12(7-17-14(19)21-15(3,4)5)16-8-13-11(2)18-10-22-13/h10,12,16H,6-9H2,1-5H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTXBKYMXXYSYSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(CNC(=O)OC(C)(C)C)NCC1=C(N=CS1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[3-ethoxy-2-[(4-methyl-1,3-thiazol-5-yl)methylamino]propyl]carbamate typically involves multiple steps:

    Formation of the thiazole ring: This can be achieved through the reaction of appropriate starting materials such as 4-methylthiazole with ethyl bromoacetate under basic conditions.

    Introduction of the ethoxy group: This step involves the ethylation of the intermediate product using ethyl iodide in the presence of a base.

    Coupling with tert-butyl carbamate: The final step involves the coupling of the intermediate with tert-butyl carbamate using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the carbamate group, converting it to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions, such as using sodium hydride and an alkyl halide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, alkyl halides.

Major Products

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

tert-butyl N-[3-ethoxy-2-[(4-methyl-1,3-thiazol-5-yl)methylamino]propyl]carbamate: has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of novel materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study protein-ligand interactions or enzyme activity.

Mechanism of Action

The mechanism of action of tert-butyl N-[3-ethoxy-2-[(4-methyl-1,3-thiazol-5-yl)methylamino]propyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and carbamate group play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl N-[2-(4-methylthiazol-5-yl)ethyl]carbamate
  • tert-butyl N-[3-(4-methylthiazol-5-yl)propyl]carbamate

Uniqueness

The presence of the ethoxy group in tert-butyl N-[3-ethoxy-2-[(4-methyl-1,3-thiazol-5-yl)methylamino]propyl]carbamate distinguishes it from similar compounds, potentially offering unique reactivity and binding properties. This structural feature may enhance its solubility, stability, or interaction with specific molecular targets, making it a valuable compound for various applications.

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